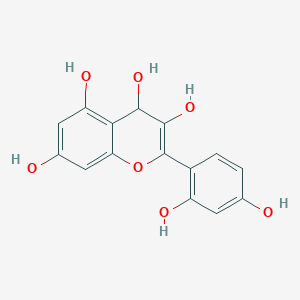![molecular formula C14H13O2P B14382590 2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane CAS No. 87989-49-9](/img/structure/B14382590.png)
2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a biphenyl group attached to a dioxaphospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane typically involves the reaction of biphenyl derivatives with phosphorus-containing reagents. One common method is the reaction of biphenyl with phosphorus trichloride (PCl3) in the presence of a base, followed by the addition of an alcohol to form the dioxaphospholane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to lower oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator depending on the specific target and the nature of the interaction. The dioxaphospholane ring can coordinate with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler structure without the dioxaphospholane ring.
2,2’-Dibromobiphenyl: A biphenyl derivative with bromine substituents.
2-Fluorobiphenyl-4-boronic acid: A biphenyl derivative with a boronic acid group
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane is unique due to the presence of the dioxaphospholane ring, which imparts distinct chemical reactivity and potential for coordination with metal ions. This makes it a valuable compound for applications in catalysis and materials science .
Propriétés
Numéro CAS |
87989-49-9 |
|---|---|
Formule moléculaire |
C14H13O2P |
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
2-(2-phenylphenyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C14H13O2P/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-15-10-11-16-17/h1-9H,10-11H2 |
Clé InChI |
FQHAPFJDEAKOSI-UHFFFAOYSA-N |
SMILES canonique |
C1COP(O1)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


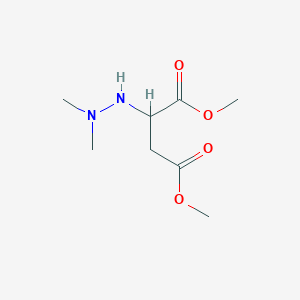
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
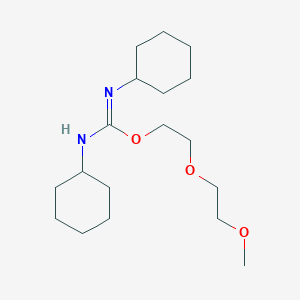
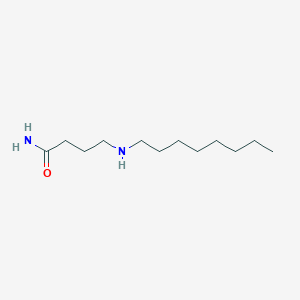
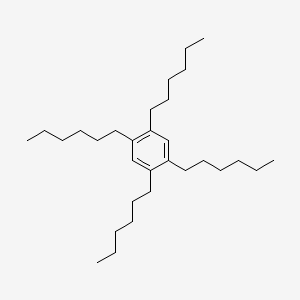
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
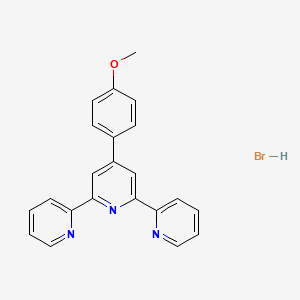

![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)

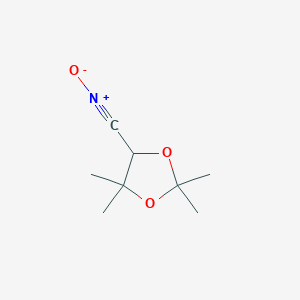
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
